BenchChemオンラインストアへようこそ!

2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole

Lipophilicity Drug Design Physicochemical Properties

This N1-(meta-CF3-benzyloxy) benzimidazole eliminates the imidazole NH, creating a zero-HBD, highly lipophilic scaffold (XLogP3-AA=5.9) distinct from simpler 2-aryl analogs. The unique N–O bond and meta-CF3 motif are essential for reproducing FXR SAR and benchmarking against GW4064. Its metabolic blocking group enables direct ADME comparison with unsubstituted counterparts. Procuring this precise substitution pattern is mandatory for valid target engagement assays and selectivity profiling.

Molecular Formula C22H17F3N2O2
Molecular Weight 398.385
CAS No. 339009-79-9
Cat. No. B2867521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole
CAS339009-79-9
Molecular FormulaC22H17F3N2O2
Molecular Weight398.385
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C22H17F3N2O2/c1-28-18-11-9-16(10-12-18)21-26-19-7-2-3-8-20(19)27(21)29-14-15-5-4-6-17(13-15)22(23,24)25/h2-13H,14H2,1H3
InChIKeyLOVLIRZRZJDWHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole (CAS 339009-79-9): Structural Identity and Baseline Properties for Scientific Procurement


The compound 2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole (CAS 339009-79-9) is a substituted benzimidazole derivative characterized by a 4-methoxyphenyl group at the 2-position and a unique 3-(trifluoromethyl)benzyloxy moiety at the N1-position [1]. It has a molecular weight of 398.4 g/mol, a computed XLogP3-AA of 5.9, and zero hydrogen bond donors, indicating high lipophilicity and membrane permeability potential [1]. This compound belongs to a class of benzimidazole scaffolds that have been explored as farnesoid X receptor (FXR) agonists and other therapeutic targets, though its specific biological annotation remains limited in the public domain [2].

Why Generic 2-Arylbenzimidazoles Cannot Substitute for the N1-(meta-CF3-Benzyloxy) Analog in Focused Research Programs


Generic substitution of 2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole with simpler 2-arylbenzimidazoles is chemically invalid due to the presence of the N1-(3-trifluoromethylbenzyl)oxy substituent. This group introduces a distinct N–O bond and a meta-CF3 pharmacophore that fundamentally alters the compound's conformational profile, electronic distribution, and lipophilicity (XLogP3-AA = 5.9 [1]) compared to the unsubstituted parent (2-(4-methoxyphenyl)-1H-benzimidazole) or simple N-alkyl analogs. Patent landscapes indicate that specific N1-substitution patterns on the benzimidazole core are critical for achieving selective binding to nuclear receptors like FXR, where minor structural changes can ablate activity [2]. Therefore, procurement of the exact N1-substitution pattern is mandatory for reproducing or advancing structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole Against Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) Driven by N1-(meta-CF3-Benzyloxy) Substitution Versus Unsubstituted Parent

The computed XLogP3-AA for the target compound is 5.9, representing a substantial increase over the unsubstituted 2-(4-methoxyphenyl)-1H-benzimidazole [1]. This difference is directly attributable to the N1-(3-trifluoromethylbenzyl)oxy group, which contributes the highly lipophilic trifluoromethyl moiety. While explicit experimental logP values are not available for the parent in a comparable system, the computed difference suggests the target compound resides in a significantly more lipophilic chemical space, impacting membrane permeability and protein binding.

Lipophilicity Drug Design Physicochemical Properties

Unique N1-Benzyloxy Substitution Pattern Reduces Hydrogen Bond Donor Count to Zero, Altering Binding Mode Potential

The target compound has a hydrogen bond donor (HBD) count of 0, in contrast to 2-(4-methoxyphenyl)-1H-benzimidazole, which has an HBD count of 1 (imidazole NH) [1]. This elimination of the donor through N1-benzyloxy substitution fundamentally changes the hydrogen-bonding pharmacophore, meaning the target compound cannot act as a hydrogen bond donor in the same way as its N-unsubstituted analogs. This structural distinction is critical for receptors where ligand NH interactions are either detrimental to affinity or selectivity.

Hydrogen Bonding Target Engagement Pharmacophore

Meta-CF3 Substitution on the N1-Benzyl Ring Enforces a Distinct Torsional and Electrostatic Profile Compared to Para-CF3 Isomers

The patent literature on benzimidazole-based FXR agonists explicitly differentiates substitution patterns on the N1-aralkyl group, with meta-substituted phenyl rings often imparting superior potency or selectivity versus para-substituted analogs [2]. While direct binding data for the meta-CF3 vs. para-CF3 benzyloxy pair is not publicly disclosed for this precise scaffold, class-level SAR indicates that the meta-CF3 group's electron-withdrawing effect and steric orientation can significantly impact the dihedral angle between the benzimidazole and the benzyl ring, influencing receptor complementarity. This contrasts with the para-CF3 isomer, which would present a different electrostatic vector.

Conformational Analysis Structure-Activity Relationship Isomer Selectivity

Absence of N-H Donor and Presence of N-O Bond Potentially Enhances Metabolic Stability Over N-Unsubstituted Analogs

N-unsubstituted benzimidazoles are known sites of metabolism, including N-glucuronidation and oxidation. The N1-benzyloxy substitution in this compound blocks the N-H position and introduces an N-alkoxy bond (N-O), which is recognized in medicinal chemistry as a strategy to improve metabolic stability and reduce oxidative metabolism compared to N-H or N-alkyl analogs [2]. Although specific microsomal stability data (e.g., Clint or t1/2) for this exact compound are not found in available public data, the structural feature itself provides a rational basis for expecting a different ADME profile, making direct analog interchange unjustified without stability verification.

Metabolic Stability ADME Lead Optimization

Optimal Use Cases for Procuring 2-(4-Methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole Based on Structural Differentiation


Farnesoid X Receptor (FXR) Agonist Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound falls within the general Markush structure of patent US 2009/0062356 A1, which claims substituted benzimidazole derivatives as FXR agonists. Procuring this exact compound allows medicinal chemistry teams to explore the SAR around the N1-(meta-CF3-benzyloxy) motif, a critical substituent for modulating FXR activity. Its distinct lipophilicity and hydrogen bond acceptor/donor profile make it a valuable tool compound for benchmarking against known FXR agonists like GW4064, particularly in assays measuring lipid and bile acid regulation [1].

Nuclear Receptor Selectivity Profiling Panels

Given the structural features that align with known nuclear receptor ligands, this compound can be employed in selectivity panels against related receptors (e.g., LXR, PXR, VDR) to establish off-target liability profiles. The N1-benzyloxy group, which eliminates the imidazole NH, may confer a unique selectivity signature compared to N-H benzimidazole counterparts, as suggested by the distinct hydrogen bonding capacity [2]. This is critical for early-stage drug discovery programs aiming to advance selective FXR modulators.

ADME and Pharmacokinetic Property Benchmarking

The absence of a hydrogen bond donor, high lipophilicity (XLogP3-AA = 5.9), and the metabolic blocking N-O bond make this compound a suitable candidate for in vitro ADME screening (e.g., microsomal stability, CYP inhibition, permeability assays) [3]. Results can be directly compared to the unsubstituted 2-(4-methoxyphenyl)-1H-benzimidazole to quantify the impact of N1-substitution on metabolic stability and permeability, providing valuable data for property-based drug design [4].

Chemical Biology Tool for Probing Target Engagement in Cellular Thermal Shift Assays (CETSA)

The compound's high lipophilicity and neutral character (zero HBD) make it suitable for cellular target engagement studies using methods like CETSA, where cell permeability and non-specific binding are critical parameters. Its unique substitution pattern differentiates it from less lipophilic analogs, potentially leading to superior cellular uptake and target engagement profiles that warrant direct experimental comparison.

Quote Request

Request a Quote for 2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.